molecular formula C18H16N2O B14189542 2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine CAS No. 922525-09-5

2,6-Bis(4-methylphenyl)-1-oxo-1lambda~5~-pyrazine

Cat. No.: B14189542
CAS No.: 922525-09-5
M. Wt: 276.3 g/mol
InChI Key: INZDXMBKBXGMSJ-UHFFFAOYSA-N
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Description

2,6-Bis(p-tolyl)pyrazine 1-oxide is an organic compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the p-tolyl groups at the 2 and 6 positions of the pyrazine ring, along with the 1-oxide functional group, imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(p-tolyl)pyrazine 1-oxide typically involves the reaction of p-tolyl-substituted precursors with appropriate oxidizing agents. One common method is the cyclization of p-tolyl-substituted hydrazines with diketones, followed by oxidation to introduce the 1-oxide group. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions to ensure complete cyclization and oxidation.

Industrial Production Methods

Industrial production of 2,6-Bis(p-tolyl)pyrazine 1-oxide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(p-tolyl)pyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove the 1-oxide group, converting the compound back to its parent pyrazine form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives or introduction of additional oxygen-containing functional groups.

    Reduction: Conversion to the parent pyrazine compound.

    Substitution: Formation of various substituted pyrazine derivatives with different functional groups.

Scientific Research Applications

2,6-Bis(p-tolyl)pyrazine 1-oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2,6-Bis(p-tolyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transfer processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrazine: A simpler pyrazine derivative with two methyl groups at the 2 and 6 positions.

    2,6-Diphenylpyrazine: A pyrazine derivative with phenyl groups at the 2 and 6 positions.

    2,6-Bis(4-methoxyphenyl)pyrazine: A pyrazine derivative with 4-methoxyphenyl groups at the 2 and 6 positions.

Uniqueness

2,6-Bis(p-tolyl)pyrazine 1-oxide is unique due to the presence of the 1-oxide functional group, which imparts distinct electronic and steric properties. This functional group can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

922525-09-5

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2,6-bis(4-methylphenyl)-1-oxidopyrazin-1-ium

InChI

InChI=1S/C18H16N2O/c1-13-3-7-15(8-4-13)17-11-19-12-18(20(17)21)16-9-5-14(2)6-10-16/h3-12H,1-2H3

InChI Key

INZDXMBKBXGMSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CC(=[N+]2[O-])C3=CC=C(C=C3)C

Origin of Product

United States

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